MAO-B Inhibition Potency: 4.3-Fold Superior to the Most Potent Published Quinoline-Sulfonamide Analog
CAS 692762-51-9 inhibits human recombinant MAO-B with an IC₅₀ of 110 nM [1]. This represents a 4.3-fold improvement in potency over the most potent compound (a12) from the Jalil et al. (2024) quinoline-sulfonamide series, which exhibited an MAO-B IC₅₀ of 0.47 μM (470 nM) under comparable assay conditions [2]. Both datasets were generated using human recombinant MAO-B expressed in supersomes with kynuramine as substrate, measuring inhibition of 4-hydroxyquinoline formation.
| Evidence Dimension | MAO-B enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 110 nM |
| Comparator Or Baseline | Compound a12 (Jalil et al. 2024): IC₅₀ = 0.47 μM (470 nM) |
| Quantified Difference | 4.3-fold more potent (110 nM vs. 470 nM) |
| Conditions | Human recombinant MAO-B expressed in supersomes; kynuramine substrate; 4-hydroxyquinoline formation detection |
Why This Matters
For procurement decisions in neuroscience drug discovery programs targeting MAO-B, the 4.3-fold potency advantage translates to a lower compound concentration required for equivalent target engagement, potentially reducing off-target effects at screening concentrations.
- [1] BindingDB. BDBM50585931 (CHEMBL4598256): Affinity Data — IC₅₀: 110 nM; Inhibition of human recombinant MAO-B expressed in supersomes assessed as inhibition of 4-hydroxyquinoline formation using kynuramine as substrate. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50585931 View Source
- [2] Jalil S, Hussain Z, Abid SMA, Hameed A, Iqbal J. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Adv. 2024;14(13):8905-8920. doi:10.1039/d3ra05501a. (Compound a12: MAO-B IC₅₀ = 0.47 ± 0.03 μM) View Source
